molecular formula C8H7ClN2O4 B2508357 2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide CAS No. 128201-57-0

2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide

Cat. No.: B2508357
CAS No.: 128201-57-0
M. Wt: 230.6
InChI Key: BSUBPEXMKBOPID-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7ClN2O4 It is a derivative of acetamide, featuring a chloro group, a hydroxy group, and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-hydroxy-4-nitroaniline. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Formation of 2-chloro-N-(2-oxo-4-nitrophenyl)acetamide

    Reduction: Formation of 2-chloro-N-(2-hydroxy-4-aminophenyl)acetamide

    Substitution: Formation of various substituted acetamides depending on the nucleophile used

Scientific Research Applications

2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
  • 2-chloro-N-(2-hydroxyphenyl)acetamide
  • 2-chloro-N-(4-nitrophenyl)acetamide

Uniqueness

2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both hydroxy and nitro groups on the phenyl ring provides a unique combination of electronic and steric effects, making it a valuable compound for various applications.

Biological Activity

2-Chloro-N-(2-hydroxy-4-nitrophenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's structure includes a chloro group, a hydroxy group, and a nitro group attached to a phenyl ring. These functional groups contribute to its chemical reactivity and biological activity. The presence of the nitro group is particularly noteworthy as it has been linked to various biological effects, including antimicrobial and antioxidant properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study involving N-substituted phenyl-2-chloroacetamides demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria like Escherichia coli and yeast such as Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameAntimicrobial SpectrumMIC (μg/mL)Notes
This compoundEffective against S. aureusTBDFurther studies needed
N-(4-chlorophenyl)-2-chloroacetamideEffective against S. aureus, MRSA3.12High lipophilicity aids penetration
N-(3-bromophenyl)-2-chloroacetamideModerate against E. coli12.5Structure affects activity

Anticancer Potential

The compound has also been investigated for its potential anticancer properties. Similar compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The nitro group may play a critical role in these activities by interacting with specific molecular targets involved in cancer progression.

The mechanism by which this compound exerts its effects involves interactions with key enzymes or receptors within biological pathways. The nitro group is believed to participate in redox reactions that can lead to the generation of reactive oxygen species (ROS), which are implicated in both antimicrobial activity and cancer cell apoptosis .

Case Studies

  • Antimicrobial Screening : A study screened various chloroacetamides for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds with halogenated phenyl rings exhibited enhanced activity against Gram-positive bacteria due to their ability to penetrate cell membranes more effectively .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that derivatives of this compound can inhibit cell growth significantly, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents .

Properties

IUPAC Name

2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c9-4-8(13)10-6-2-1-5(11(14)15)3-7(6)12/h1-3,12H,4H2,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUBPEXMKBOPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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